4-Methoxy-3-ethoxybenzylamine hydrochloride
Overview
Description
4-Methoxy-3-ethoxybenzylamine hydrochloride is an organic compound that belongs to the class of benzylamines. It is characterized by the presence of methoxy and ethoxy groups attached to the benzene ring, along with an amine group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-ethoxybenzylamine hydrochloride typically involves the reaction of 4-methoxy-3-ethoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-ethoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy and ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
4-Methoxy-3-ethoxybenzylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-ethoxybenzylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzylamine hydrochloride: Similar structure with a hydroxy group instead of an ethoxy group.
4-Methoxybenzylamine hydrochloride: Lacks the ethoxy group, making it less complex.
3,4-Dimethoxybenzylamine hydrochloride: Contains two methoxy groups instead of one methoxy and one ethoxy group.
Uniqueness
4-Methoxy-3-ethoxybenzylamine hydrochloride is unique due to the presence of both methoxy and ethoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can provide distinct properties compared to similar compounds.
Properties
IUPAC Name |
(3-ethoxy-4-methoxyphenyl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-3-13-10-6-8(7-11)4-5-9(10)12-2;/h4-6H,3,7,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFJAXJRPNIEKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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